A1874

描述

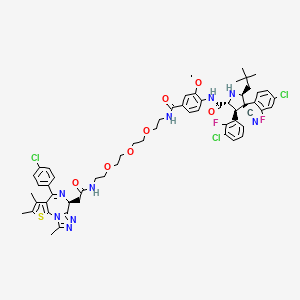

A1874 is a compound known as a PROteolysis TArgeting Chimera (PROTAC). It is a heterobifunctional molecule designed to degrade the bromodomain-containing protein 4 (BRD4) via the ubiquitin-proteasome system. This compound is based on nutlin, a small-molecule ligand that binds to the E3 ubiquitin ligase MDM2. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines .

准备方法

Synthetic Routes and Reaction Conditions

A1874 is synthesized through a series of chemical reactions that involve the coupling of a BRD4-recognizing ligand with an MDM2-recognizing ligand. The synthesis typically involves the following steps:

Formation of the BRD4 ligand: This step involves the synthesis of a molecule that can specifically bind to BRD4.

Formation of the MDM2 ligand: This step involves the synthesis of a molecule that can specifically bind to MDM2.

Coupling Reaction: The BRD4 ligand and MDM2 ligand are coupled together using a linker molecule to form the final PROTAC structure.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.

Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level.

化学反应分析

Types of Reactions

A1874 undergoes several types of chemical reactions, including:

Degradation Reaction: this compound induces the degradation of BRD4 via the ubiquitin-proteasome system.

Stabilization Reaction: This compound stabilizes the tumor suppressor protein p53 by preventing its degradation.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

DMSO (Dimethyl sulfoxide): Used as a solvent for dissolving this compound.

Ubiquitin-Proteasome System Components: Required for the degradation of BRD4.

Major Products Formed

The major products formed from the reactions involving this compound include:

Degraded BRD4: Resulting from the degradation reaction.

Stabilized p53: Resulting from the stabilization reaction.

科学研究应用

Colon Cancer

A1874 has shown significant anti-cancer activity in colon cancer models. In studies involving primary colon cancer cells and established HCT116 cell lines:

- Cell Viability : this compound reduced cell viability in a concentration-dependent manner, with notable effects observed at concentrations as low as 25 nM .

- Cell Cycle Arrest : Treatment with this compound resulted in G1 phase arrest, inhibiting progression into the S and G2/M phases .

- Apoptosis Induction : The compound induced apoptosis through caspase activation and increased reactive oxygen species production, demonstrating its potential as a therapeutic agent against colon cancer .

Breast Cancer

Research has also indicated the effectiveness of this compound in breast cancer models:

- Sensitivity Variability : Breast cancer cell lines with wild-type p53 exhibited lower IC50 values for this compound compared to those with mutant p53, suggesting that this compound is more effective in p53-competent environments .

- Combination Therapy Potential : When combined with other therapeutic agents, such as PRIMA-1 (which reactivates mutant p53), this compound demonstrated synergistic effects, enhancing cytotoxicity against resistant cancer cells .

Study 1: Colon Cancer Efficacy

In a study published in Cancer Research, researchers treated HCT116 cells with varying concentrations of this compound. The results showed:

- Viability Reduction : 98% loss of cell viability at 250 nM concentration.

- Mechanistic Insights : The study confirmed that this compound's effects were not solely dependent on BRD4 degradation but also involved p53 stabilization and oxidative stress mechanisms .

Study 2: Breast Cancer Response

In another investigation focused on breast cancer, this compound was tested across multiple cell lines:

- G1 Arrest and Migration Inhibition : Significant reductions in colony formation and migration were observed at nanomolar concentrations.

- Therapeutic Synergy : The combination of this compound with existing therapies showed enhanced efficacy, particularly in estrogen receptor-positive subtypes .

Data Summary

作用机制

A1874 exerts its effects through the following mechanism:

Binding to BRD4 and MDM2: this compound binds to BRD4 and MDM2, bringing them into close proximity.

Ubiquitination and Degradation: The proximity-induced ubiquitination of BRD4 leads to its degradation by the proteasome.

Stabilization of p53: By binding to MDM2, this compound prevents the degradation of p53, leading to its stabilization and accumulation

相似化合物的比较

A1874 is unique compared to other similar compounds due to its dual role in degrading BRD4 and stabilizing p53. Similar compounds include:

JQ1: A BRD4 inhibitor that does not induce degradation.

CPI203: Another BRD4 inhibitor with a different mechanism of action.

I-BET151: A BRD4 inhibitor used in epigenetic studies.

This compound stands out due to its ability to induce the degradation of BRD4 and stabilize p53, making it a potent compound for cancer research and drug development .

生物活性

A1874 is a novel compound classified as a BRD4-degrading proteolysis targeting chimera (PROTAC). It has garnered attention for its potent biological activity, particularly in the context of cancer treatment. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound, providing a detailed analysis supported by data tables and case studies.

This compound functions primarily by targeting the bromodomain-containing protein 4 (BRD4), a key player in the regulation of gene expression linked to cancer proliferation. The mechanism involves:

- BRD4 Degradation : this compound facilitates the ubiquitin-proteasome pathway to degrade BRD4, leading to diminished expression of BRD4-dependent oncogenes such as c-Myc, Bcl-2, and cyclin D1 .

- Apoptosis Induction : The compound activates caspases, which are crucial for apoptosis, thereby promoting programmed cell death in cancer cells .

- p53 Stabilization : this compound stabilizes the p53 protein, enhancing its tumor suppressor functions and contributing to cell cycle arrest and apoptosis .

- Oxidative Stress : The compound induces reactive oxygen species (ROS) production, further exacerbating cellular stress and leading to cancer cell death .

In Vitro Studies

This compound has shown significant anti-cancer activity in various colon cancer cell lines. Key findings from in vitro studies include:

- Cell Viability : this compound demonstrated a concentration-dependent decrease in cell viability in primary colon cancer cells (pCan1) and established HCT116 cells. Treatment with 25–500 nM led to substantial reductions in viability after 48 hours .

- Cell Cycle Arrest : Flow cytometry analysis indicated that this compound treatment resulted in G1 phase arrest, reducing the proportion of cells in S and G2/M phases .

- Migration and Invasion : Transwell assays confirmed that this compound effectively inhibited both migration and invasion of colon cancer cells .

In Vivo Studies

In vivo efficacy was evaluated using severe combined immunodeficient (SCID) mice models implanted with colon cancer xenografts:

- Tumor Growth Inhibition : Oral administration of this compound significantly inhibited tumor growth compared to control groups. Histological analyses revealed increased apoptosis and oxidative stress markers in treated tissues .

Comparative Analysis with Other BRD4 Inhibitors

This compound has been compared with traditional BRD4 inhibitors such as JQ1, CPI203, and I-BET151. The results indicate that:

| Compound | Mechanism | Efficacy | Notes |

|---|---|---|---|

| This compound | BRD4 degradation | Superior | Induces apoptosis via p53 stabilization and ROS production |

| JQ1 | BRD4 inhibition | Moderate | Limited by feedback elevation of BRD4 |

| CPI203 | BRD4 inhibition | Moderate | Similar limitations as JQ1 |

| I-BET151 | BRD4 inhibition | Moderate | Less effective than this compound |

This compound's ability to induce BRD4-independent mechanisms further distinguishes it from conventional inhibitors, suggesting a broader therapeutic potential.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Colon Cancer Treatment : In a preclinical study involving human colon cancer xenografts, this compound was administered orally. Results showed a significant reduction in tumor size along with enhanced apoptosis markers compared to untreated controls .

- Resistance Mechanisms : Research indicated that even in BRD4-knockout models, this compound retained cytotoxic effects, underscoring its potential utility against cancers that develop resistance to traditional BRD4 inhibitors .

属性

IUPAC Name |

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNTVOAQOGRLQB-JJMBTQCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62Cl3F2N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。